(3-(6-Fluoropyridin-3-yl)phenyl)methanol
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Overview
Description
(3-(6-Fluoropyridin-3-yl)phenyl)methanol: is an organic compound with the molecular formula C12H10FNO and a molecular weight of 203.21 g/mol . This compound features a fluoropyridine ring attached to a phenylmethanol group, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(6-Fluoropyridin-3-yl)phenyl)methanol typically involves the reaction of 3-(6-fluoropyridin-3-yl)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) . The reaction is usually carried out in a solvent like methanol or ethanol under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as crystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(3-(6-Fluoropyridin-3-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding aldehyde or carboxylic acid using oxidizing agents like or .
Reduction: Further reduction to the corresponding alkane using strong reducing agents like .
Substitution: Halogenation or nitration reactions can occur on the aromatic rings using reagents like bromine (Br2) or nitric acid (HNO3) .
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
Oxidation: (3-(6-Fluoropyridin-3-yl)phenyl)carboxylic acid.
Reduction: (3-(6-Fluoropyridin-3-yl)phenyl)methane.
Substitution: 3-(6-Fluoro-3-bromopyridin-3-yl)phenylmethanol.
Scientific Research Applications
Chemistry
In chemistry, (3-(6-Fluoropyridin-3-yl)phenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology
In biological research, this compound can be used as a probe to study the interactions between fluorinated aromatic compounds and biological macromolecules. Its fluorine atom can serve as a marker in NMR spectroscopy studies .
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and material engineering .
Mechanism of Action
The mechanism of action of (3-(6-Fluoropyridin-3-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity and specificity towards these targets. This interaction can modulate various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- (3-(6-Fluoropyridin-2-yl)phenyl)methanol
- (3-(6-Fluoropyridin-4-yl)phenyl)methanol
Uniqueness
Compared to its analogs, (3-(6-Fluoropyridin-3-yl)phenyl)methanol exhibits unique properties due to the position of the fluorine atom on the pyridine ring. This positional difference can significantly impact the compound’s reactivity, binding affinity, and overall chemical behavior .
Properties
Molecular Formula |
C12H10FNO |
---|---|
Molecular Weight |
203.21 g/mol |
IUPAC Name |
[3-(6-fluoropyridin-3-yl)phenyl]methanol |
InChI |
InChI=1S/C12H10FNO/c13-12-5-4-11(7-14-12)10-3-1-2-9(6-10)8-15/h1-7,15H,8H2 |
InChI Key |
GFMGKLNZIFGHOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=C(C=C2)F)CO |
Origin of Product |
United States |
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